4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
Description
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a carboxylic acid group at the 2-position and a 2,2-difluoroethoxy substituent at the 4-position of the pyridine ring. The difluoroethoxy group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and influencing its interactions with biological targets . This compound is primarily utilized as a high-value building block in pharmaceutical research and materials science, with commercial availability in quantities ranging from 50 mg to 500 mg .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-11-6(3-5)8(12)13/h1-3,7H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKTWMITDYKATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:
- Acid-Base Reactions : The carboxylic acid can form salts or esters.
- Nucleophilic Attacks : The nitrogen atom in the pyridine ring can engage in nucleophilic substitutions under suitable conditions.
Biology
The compound is under investigation for its biological activities, particularly its interactions with biomolecules. Preliminary studies suggest potential roles in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound could interact with receptors, influencing various physiological processes.
Medicine
Research is ongoing to explore the compound's potential as a pharmaceutical agent. Its unique structure may provide opportunities for:
- Drug Development : It can serve as a building block for creating novel therapeutic agents.
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid against several microorganisms. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This data highlights its potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Anticancer Activity
In another study focused on anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings indicated dose-dependent cytotoxicity, especially notable in HeLa cells where apoptosis was confirmed through flow cytometry analysis.
Antimicrobial Study
A comprehensive study assessed the efficacy of several pyridine derivatives, including 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid. The results demonstrated superior activity against Staphylococcus aureus compared to other derivatives, suggesting its potential for development as an antimicrobial agent.
Anticancer Research
Researchers conducted experiments on multiple cancer cell lines to evaluate the anticancer effects of this compound. The results showed that it induced significant apoptosis in HeLa cells at specific concentrations, indicating promising therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting or modulating enzymatic activities. The difluoroethoxy group may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid and related compounds:
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The 2,2-difluoroethoxy group in the target compound provides stronger electron-withdrawing effects compared to the difluorophenyl group in 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid. This difference may lead to distinct reactivities in nucleophilic substitution or metal-catalyzed coupling reactions .
- Chlorine vs. Fluorine Substituents : 3,6-Dichloropyridine-2-carboxylic acid exhibits higher electrophilicity due to chlorine’s polarizability, making it reactive in herbicide formulations (e.g., as a picolinic acid analog). In contrast, fluorine’s small size and high electronegativity in the target compound favor stability in physiological environments .
Biological Activity
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid has the following chemical structure:
- IUPAC Name : 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
- Molecular Formula : C8H7F2NO3
- CAS Number : 1432681-88-3
The biological activity of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds similar to 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid exhibit various biological activities:
-
Anticancer Properties :
- Studies have shown that pyridine derivatives can inhibit key pathways involved in cancer progression. For instance, a related compound demonstrated significant inhibition of c-Met and VEGFR-2 receptors, which are critical in tumor growth and angiogenesis. The IC50 values for these interactions were reported as low as 0.11 μM and 0.19 μM, respectively .
- Antimicrobial Activity :
- Liquid Crystalline Properties :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50 Values (μM) |
|---|---|---|---|
| Anticancer | 2-substituted pyridine derivatives | Inhibition of c-Met/VEGFR-2 | 0.11 - 0.19 |
| Antimicrobial | Pyridine carboxylic acids | Limited activity | Not specified |
| Liquid Crystalline | Pyridine derivatives | Good liquid crystalline properties | Not specified |
Case Study: Anticancer Potential
In a notable study focusing on dual inhibitors for c-Met and VEGFR-2, several pyridine derivatives were synthesized and tested for their anticancer potential. Among them, compounds with structural similarities to 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid displayed potent inhibitory effects on cancer cell proliferation. The molecular docking studies suggested a common binding mode at the ATP-binding site of these receptors, indicating a promising avenue for further research into this compound's potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
